![molecular formula C18H24N2O3 B2631273 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide CAS No. 896270-57-8](/img/structure/B2631273.png)
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide
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Overview
Description
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide is a chemical compound known for its unique structure and diverse applications in scientific research. This compound is utilized in various fields such as drug development and material synthesis due to its distinctive properties.
Preparation Methods
The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.
Scientific Research Applications
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: The compound is used in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide can be compared with other similar compounds such as:
- N-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
- N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]propionamide These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Biological Activity
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide, also known as 1-cyclohexyl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with biological targets, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexyl group, a methoxyphenyl moiety, and a pyrrolidine ring with a ketone functional group. Its molecular formula is C17H22N2O2, and it has a molecular weight of approximately 302.37 g/mol. The presence of diverse functional groups allows for various interactions with biological systems, making it a candidate for drug development.
Structural Comparison
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Cyclohexyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methylurea | Contains a benzodioxin moiety | Potentially different biological activities due to benzodioxin structure |
1-Cyclohexyl-3-[1-(2,3-dihydrobenzofuran)-5-oxopyrrolidin-3-yl]-1-methylurea | Features a benzofuran instead of methoxyphenyl | May exhibit different pharmacological profiles |
1-Cyclohexyl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea | Incorporates a fluorophenyl group | Fluorine substitution may enhance metabolic stability |
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular targets such as enzymes and receptors. Interaction studies have indicated that this compound can bind to various biological targets, influencing their activity through mechanisms such as competitive inhibition or allosteric modulation. This modulation can impact cellular signaling pathways crucial for various physiological processes.
Therapeutic Potential
Research indicates that the compound may have therapeutic effects in conditions involving enzyme dysregulation or receptor activity modulation. Its unique combination of functional groups enhances its potential as a lead compound in drug development.
Case Studies
Several studies have investigated the pharmacological effects of similar compounds:
- Study on Enzyme Inhibition : A study demonstrated that a related pyrrolidine derivative exhibited significant inhibition of specific kinases involved in cancer progression. This suggests that this compound may similarly influence kinase activity.
- Receptor Modulation : Another study highlighted the ability of related compounds to act as modulators of neurotransmitter receptors, indicating potential applications in treating neurological disorders.
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics (PD) and pharmacokinetics (PK) of this compound is crucial for evaluating its therapeutic viability:
Pharmacodynamics
The compound's ability to interact with multiple biological targets suggests a complex PD profile. It may exert effects through:
- Receptor Agonism/Antagonism : Modulating receptor activity can lead to altered physiological responses.
- Enzyme Inhibition : Inhibiting specific enzymes can disrupt pathological processes.
Pharmacokinetics
Key PK parameters include:
- Absorption : The compound's solubility and permeability will affect its bioavailability.
- Distribution : Lipophilicity plays a role in how well the compound distributes throughout the body.
- Metabolism : Understanding metabolic pathways is essential for predicting efficacy and toxicity.
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-23-16-9-5-8-15(11-16)20-12-14(10-17(20)21)19-18(22)13-6-3-2-4-7-13/h5,8-9,11,13-14H,2-4,6-7,10,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHHFQFNIQBUDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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